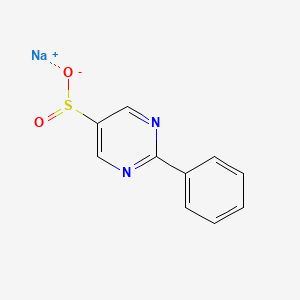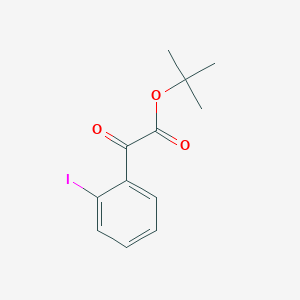
D-Ribose-1,5-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-1,5-13C2 is a stable isotope-labeled compound derived from D-ribose. It contains two ^13C isotopes at positions 1 and 5 of the ribose ring. D-Ribose is a naturally occurring sugar molecule found in RNA (ribonucleic acid) and plays a crucial role in cellular energy metabolism.
准备方法
a. Synthetic Routes
D-Ribose-1,5-13C2 can be synthesized through several methods:
Fermentation: Microorganisms can produce D-ribose via fermentation of glucose in a culture medium without adding calcium carbonate .
Chemical Synthesis: Isotope-labeled ribose can be chemically synthesized by incorporating ^13C-labeled precursors during the ribose synthesis process.
b. Industrial Production
Industrial-scale production of this compound involves optimizing the fermentation process or chemical synthesis to achieve high yields and purity.
化学反应分析
D-Ribose-1,5-13C2 participates in various chemical reactions:
Glycosylation: D-Ribose is involved in protein glycosylation, a post-translational modification critical for protein function.
Redox Reactions: Ribose can undergo oxidation and reduction reactions.
Substitution Reactions: Ribose can react with other molecules, leading to substitution products.
Common reagents and conditions depend on the specific reaction type and desired product. For example, ribose can be oxidized using mild oxidants like periodate to form aldehyde derivatives.
科学研究应用
D-Ribose-1,5-13C2 finds applications in various fields:
Metabolism Studies: Researchers use labeled ribose to study energy metabolism pathways, including ATP synthesis.
NMR Spectroscopy: Isotope-labeled ribose is valuable for nuclear magnetic resonance (NMR) studies.
Drug Development: Understanding ribose metabolism aids drug design targeting energy-related diseases.
作用机制
D-Ribose is a key component of ATP (adenosine triphosphate), the cell’s energy currency. By incorporating ^13C isotopes, D-Ribose-1,5-13C2 allows researchers to trace ATP turnover and energy flux in biological systems.
相似化合物的比较
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1 |
InChI 键 |
PYMYPHUHKUWMLA-JDOWDCJQSA-N |
手性 SMILES |
[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)


![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)



